Methyl 6-methyl-2-[(pyridin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 6-methyl-2-[(pyridin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a bicyclic heterocyclic compound featuring a tetrahydrobenzothiophene core. Key structural attributes include:
- Core framework: A 4,5,6,7-tetrahydro-1-benzothiophene ring system with a methyl group at position 6 and a methyl ester at position 2.
- Molecular formula: C₁₈H₂₁N₂O₃S (calculated molecular weight: 345.44 g/mol).
This compound’s structural complexity makes it a candidate for crystallographic analysis using programs like SHELXL for refinement and ORTEP-3 for visualization . Its hydrogen-bonding patterns, critical to solid-state packing, align with methodologies described in graph set analysis .
Properties
IUPAC Name |
methyl 6-methyl-2-(pyridine-4-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-10-3-4-12-13(9-10)23-16(14(12)17(21)22-2)19-15(20)11-5-7-18-8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQJPEPGTVQFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-2-[(pyridin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-2-aminobenzothiophene with pyridine-4-carboxylic acid chloride in the presence of a base such as triethylamine. This reaction is followed by esterification with methanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-2-[(pyridin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its therapeutic properties, particularly in the treatment of various diseases. Notably, it exhibits:
- Anticancer Activity : Research indicates that derivatives of benzothiophene compounds can inhibit cancer cell proliferation. The structural modifications in methyl 6-methyl-2-[(pyridin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may enhance its efficacy against specific cancer types through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Properties : Some studies suggest that compounds with similar structures can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, potentially serving as a treatment for chronic inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The following general steps are involved:
- Formation of the Benzothiophene Core : The initial step often includes the synthesis of the benzothiophene framework through cyclization reactions involving appropriate precursors.
- Pyridine Derivatization : The incorporation of the pyridine moiety is achieved via carbonylation reactions that introduce functional groups conducive to biological activity.
- Methylation and Esterification : Final modifications include methylation and esterification processes to yield the desired methyl ester form of the compound.
Biological Activities and Case Studies
Several case studies highlight the biological activities associated with this compound:
Mechanism of Action
The mechanism of action of Methyl 6-methyl-2-[(pyridin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic reactions.
Comparison with Similar Compounds
Key Observations :
Substituent Diversity: The target compound’s pyridin-4-ylcarbonylamino group contrasts with simpler amino or chloroacetamido groups in analogs. Core saturation: Unlike the non-hydrogenated thiophene in the biphenyl analog, the tetrahydrobenzothiophene core improves conformational rigidity .
The chloroacetamido group introduces electrophilic reactivity, enabling nucleophilic substitution in medicinal chemistry applications .
Crystallographic and Hydrogen-Bonding Behavior
- Software Utilization : Structural data for these compounds are refined using SHELXL and visualized via ORTEP-3 or WinGX . The open-source SHELX suite remains dominant in small-molecule crystallography due to robustness .
- Graph Set Analysis: Hydrogen-bonding motifs in the target compound (e.g., N–H···O or N–H···N interactions) can be classified using Etter’s methodology, with patterns resembling those in amino-substituted analogs .
Biological Activity
Methyl 6-methyl-2-[(pyridin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antibacterial and analgesic effects, and discusses relevant research findings.
The compound has the following chemical structure and properties:
- Molecular Formula : C13H14N2O2S
- Molecular Weight : 250.33 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds structurally related to this compound. For instance, derivatives of thiophene have shown promising activity against Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | 13 ± 2 at 50 mg | 10 mg/mL |
| Compound B | 15 ± 2 at 50 mg | 8 mg/mL |
| Methyl Derivative | TBD | TBD |
These findings indicate that the structural modifications in the benzothiophene framework can enhance antibacterial properties. The mechanisms of action often involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Analgesic Activity
Research has also explored the analgesic effects of related benzothiophene derivatives. A study utilizing the "hot plate" method demonstrated that certain compounds exhibited significant analgesic effects compared to standard analgesics like metamizole.
Table 2: Analgesic Activity Results
| Compound | Dosage (mg/kg) | Reaction Time (seconds) |
|---|---|---|
| Control (Metamizole) | 50 | 20 ± 3 |
| Compound C | 25 | 25 ± 2 |
| Compound D | 50 | 30 ± 4 |
The results suggest that modifications to the benzothiophene ring can lead to enhanced pain relief effects, potentially through mechanisms involving opioid receptor modulation or anti-inflammatory pathways.
Case Studies and Research Findings
-
Case Study on Antibacterial Efficacy :
A study published in Molecules evaluated various thiophene derivatives against resistant bacterial strains. The results indicated that certain derivatives showed high efficacy in inhibiting bacterial growth, with some achieving MIC values lower than those of traditional antibiotics . -
Analgesic Mechanism Exploration :
Another research effort focused on understanding the mechanism behind the analgesic activity of benzothiophene derivatives. It was found that these compounds may interact with central nervous system pathways to modulate pain perception . -
In Silico Studies :
Computational docking studies have been conducted to predict the binding affinity of these compounds to target proteins involved in bacterial resistance mechanisms and pain pathways. These studies suggest that structural features such as hydrogen bonding and hydrophobic interactions play crucial roles in their biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
